![molecular formula C17H21F3N4O B5663883 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5663883.png)
2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of related spiropiperidine motifs and diazaspiro[4.5]decan-1-one derivatives involves multi-step pathways and cyclization reactions. For example, the synthesis of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one involves a multi-step pathway starting from 2-nitroaniline, using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS for structural characterization (Guillon et al., 2020). The synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives demonstrates the versatility of spiro compound synthesis (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds like 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones, synthesized through palladium-catalyzed oxidative carbonylation, showcases complex molecular architectures that are essential for understanding the unique properties of these compounds (Costa et al., 2004).
Chemical Reactions and Properties
The reactivity of diazaspiro[4.5]decan derivatives, including their potential as chitin synthase inhibitors and antifungal agents, highlights the chemical versatility and potential applications of these compounds. For instance, certain derivatives show moderated to excellent potency against chitin synthase with IC50 values ranging from 0.12 to 0.29 mM (Li et al., 2019).
Physical Properties Analysis
The synthesis and analysis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions provide insights into the physical properties of related compounds. These syntheses offer high yields and demonstrate the impact of synthesis conditions on physical properties (Shaabani et al., 2006).
Chemical Properties Analysis
The chemical properties of related compounds, such as fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, are explored through synthesis and structural analysis, showing the influence of fluorine substitution on anti-inflammatory activity and solubility. These studies demonstrate the intricate relationship between chemical modification and biological activity (Sun et al., 2019).
properties
IUPAC Name |
2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c18-17(19,20)13-11-4-1-2-5-12(11)22-15(23-13)24-9-7-16(10-24)6-3-8-21-14(16)25/h1-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZPIHPZJYYXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCC4(C3)CCCNC4=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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